

VT-105: A Technical Guide to a Novel TEAD Autopalmitoylation Inhibitor

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Compound of Interest

Compound Name: VT-105

Cat. No.: B12370166

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Abstract

VT-105 is a potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors, a critical component of the Hippo signaling pathway. By disrupting the autopalmitoylation of TEAD, **VT-105** effectively inhibits the transcriptional activity of the YAP/TAZ-TEAD complex, which is frequently dysregulated in various cancers, notably in NF2-deficient malignant mesothelioma. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to **VT-105**, intended to support further research and drug development efforts.

Core Molecular Data

VT-105 is characterized by the following molecular properties, crucial for experimental design and interpretation.

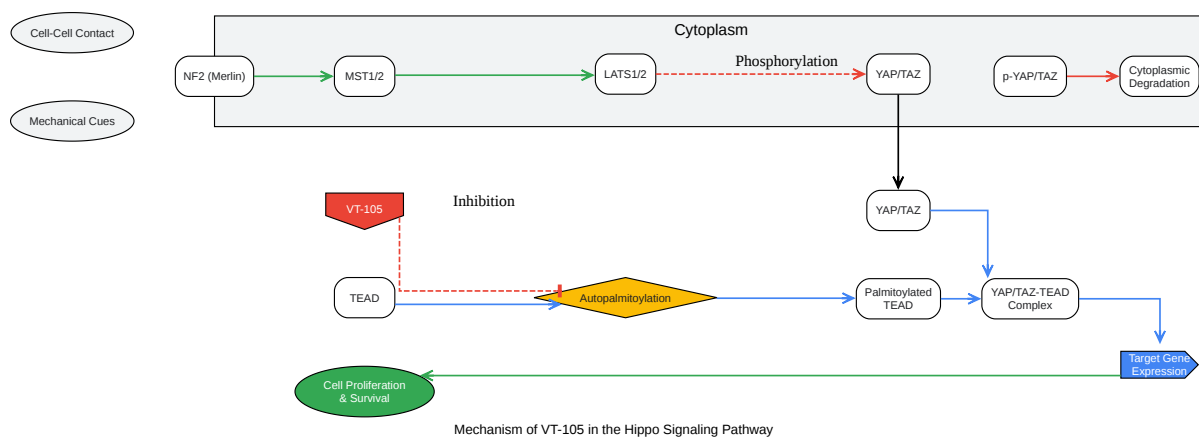
Property	Value	Citation
Molecular Formula	C ₂₄ H ₁₈ F ₃ N ₃ O	
Molecular Weight	421.41 g/mol	
CAS Number	2417718-38-6	
Appearance	Solid	
Synonyms	VT105	

Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of several cancers. In a simplified view, the pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).

In cancer cells with mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), the kinase cascade is inactivated. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.

VT-105 exerts its therapeutic effect by directly targeting TEAD transcription factors. A critical step for the interaction between YAP/TAZ and TEAD is the autopalmitoylation of TEAD, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue in the TEAD lipid-binding pocket. **VT-105** is a potent and selective inhibitor of this autopalmitoylation process. By binding to the central hydrophobic pocket of TEAD, **VT-105** blocks the attachment of palmitate, thereby disrupting the formation of the functional YAP/TAZ-TEAD transcriptional complex and inhibiting downstream gene expression.



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Mechanism of **VT-105** in the Hippo Signaling Pathway.

Experimental Protocols

The following are key experimental protocols that have been utilized to characterize the activity of **VT-105**.

Cell-Free TEAD Palmitoylation Assay

This assay directly measures the ability of **VT-105** to inhibit the autopalmitoylation of TEAD in a cell-free system.

- Materials:

- Purified recombinant TEAD1 protein (YAP-binding domain)
- Alkyne-palmitoyl-CoA (a palmitate analog for detection)
- **VT-105** (or other test compounds)
- Biotin-azide (for click chemistry-based detection)
- Streptavidin-HRP conjugate
- Anti-TEAD1 antibody
- Procedure:
 - Incubate purified recombinant TEAD1 protein with varying concentrations of **VT-105**.
 - Add alkyne-palmitoyl-CoA to the reaction mixture to initiate the palmitoylation reaction.
 - Quench the reaction.
 - Perform a click chemistry reaction by adding biotin-azide to couple biotin to the incorporated alkyne-palmitoyl-CoA.
 - Analyze the reaction products by SDS-PAGE and Western blotting.
 - Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-TEAD1 antibody.
 - Quantify the inhibition of TEAD palmitoylation by **VT-105**.

YAP/TAZ-TEAD Luciferase Reporter Assay

This cell-based assay measures the effect of **VT-105** on the transcriptional activity of the YAP/TAZ-TEAD complex.

- Materials:
 - A suitable cell line (e.g., HEK293T)

- A luciferase reporter plasmid containing TEAD-responsive elements upstream of the luciferase gene.
- A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
- Transfection reagent.
- **VT-105** (or other test compounds).
- Luciferase assay reagent.
- Procedure:
 - Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control reporter plasmid.
 - After a suitable incubation period, treat the cells with varying concentrations of **VT-105**.
 - Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
 - Normalize the TEAD-responsive luciferase activity to the control luciferase activity.
 - Determine the IC₅₀ value of **VT-105** for the inhibition of YAP/TAZ-TEAD transcriptional activity.

Cell Proliferation Assay in NF2-Deficient Mesothelioma Cells

This assay assesses the ability of **VT-105** to inhibit the growth of cancer cells that are dependent on the YAP/TAZ-TEAD pathway.

- Materials:
 - NF2-deficient malignant mesothelioma cell line (e.g., NCI-H226).
 - Appropriate cell culture medium and supplements.

- **VT-105** (or other test compounds).
- A reagent for measuring cell viability (e.g., CellTiter-Glo®).
- Procedure:
 - Seed the NF2-deficient mesothelioma cells in a multi-well plate.
 - Allow the cells to attach and then treat them with a range of concentrations of **VT-105**.
 - Incubate the cells for a defined period (e.g., 72 hours).
 - Measure cell viability using a suitable assay according to the manufacturer's instructions.
 - Calculate the concentration of **VT-105** that inhibits cell proliferation by 50% (GI₅₀).

Summary of Key Findings

Experimental data has consistently demonstrated that **VT-105** is a highly effective inhibitor of the Hippo-YAP/TAZ-TEAD pathway.

- **Potent Inhibition of TEAD Autopalmitoylation:** Cell-free assays have confirmed that **VT-105** directly inhibits the autopalmitoylation of TEAD proteins.
- **Suppression of YAP/TAZ-TEAD Transcriptional Activity:** Luciferase reporter assays have shown that **VT-105** potently reduces the transcriptional activity of the YAP/TAZ-TEAD complex in a dose-dependent manner.
- **Selective Anti-proliferative Activity:** **VT-105** has been shown to selectively inhibit the proliferation of NF2-deficient mesothelioma cells, which are known to be dependent on the YAP/TAZ-TEAD pathway for their growth and survival.

Conclusion

VT-105 represents a promising therapeutic agent for the treatment of cancers driven by the dysregulation of the Hippo signaling pathway. Its well-defined mechanism of action, targeting the critical step of TEAD autopalmitoylation, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational

resource for researchers and drug development professionals working to advance our understanding and application of this novel TEAD inhibitor.

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